2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol
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Overview
Description
2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tert-butylphenyl group, and diiodophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of ethers or esters .
Scientific Research Applications
2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol
- 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
- [3-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid
Uniqueness
What sets 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-4,6-diiodophenol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H18I2N4OS |
---|---|
Molecular Weight |
604.2 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18I2N4OS/c1-19(2,3)13-6-4-11(5-7-13)17-23-24-18(27)25(17)22-10-12-8-14(20)9-15(21)16(12)26/h4-10,26H,1-3H3,(H,24,27)/b22-10+ |
InChI Key |
QPVMFAFZXGTRLS-LSHDLFTRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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